molecular formula C27H20O2 B11926255 (S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]

(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]

Cat. No.: B11926255
M. Wt: 376.4 g/mol
InChI Key: XBEAGNFQVIFJGE-MHZLTWQESA-N
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Description

(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in organic chemistry. It is known for its unique stereochemistry and potential applications in various fields, including catalysis and material science. The compound features a binaphthalene core, which is a common motif in chiral ligands and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves the coupling of 2-naphthol derivatives. One common method is the asymmetric oxidative coupling of 2-naphthol using a chiral catalyst. The reaction is carried out under an oxygen atmosphere with a copper catalyst, such as copper(I) chloride, in the presence of a chiral ligand .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The stereochemistry of the compound plays a crucial role in determining its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bi-2-naphthol: A related compound with similar chiral properties.

    2,2’-Dihydroxy-1,1’-binaphthalene: Another binaphthalene derivative with hydroxyl groups.

Uniqueness

(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. This combination enhances its utility in asymmetric synthesis and catalysis, making it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-[2-[(S)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H/t27-/m0/s1

InChI Key

XBEAGNFQVIFJGE-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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